molecular formula C10H11F3N2O2 B11784968 Ethyl 5-(aminomethyl)-2-(trifluoromethyl)nicotinate

Ethyl 5-(aminomethyl)-2-(trifluoromethyl)nicotinate

Cat. No.: B11784968
M. Wt: 248.20 g/mol
InChI Key: RKNFEWFEJOQOKG-UHFFFAOYSA-N
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Description

Ethyl 5-(aminomethyl)-2-(trifluoromethyl)nicotinate is a compound that features a trifluoromethyl group attached to a nicotinate structure. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties . This compound is of interest in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C10H11F3N2O2

Molecular Weight

248.20 g/mol

IUPAC Name

ethyl 5-(aminomethyl)-2-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C10H11F3N2O2/c1-2-17-9(16)7-3-6(4-14)5-15-8(7)10(11,12)13/h3,5H,2,4,14H2,1H3

InChI Key

RKNFEWFEJOQOKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)CN)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution at the Aminomethyl Group

The primary amine (-CH2NH2) undergoes nucleophilic substitution under mild conditions. Key transformations include:

Acylation Reactions

Reaction with acyl chlorides or anhydrides produces amide derivatives. For example:

  • Reagents : Acetyl chloride (1.2 eq), Et3N (2 eq), DCM (0.1 M)

  • Conditions : 0°C → RT, 12 h

  • Product : Ethyl 5-(acetylamino)methyl-2-(trifluoromethyl)nicotinate (Yield: 85%) .

Schiff Base Formation

Reaction with aldehydes or ketones forms imine derivatives:

  • Example : Benzaldehyde (1.5 eq), MgSO4, EtOH (0.2 M)

  • Conditions : Reflux, 6 h

  • Product : Ethyl 5-((benzylidene)amino)methyl-2-(trifluoromethyl)nicotinate (Yield: 72%) .

Ester Hydrolysis and Derivatives

The ethyl ester group (-COOEt) is susceptible to hydrolysis and transesterification:

Acidic Hydrolysis

  • Reagents : 6M HCl (excess), H2O/EtOH (1:1)

  • Conditions : Reflux, 8 h

  • Product : 5-(Aminomethyl)-2-(trifluoromethyl)nicotinic acid (Yield: 92%) .

Base-Catalyzed Transesterification

  • Reagents : MeOH (excess), NaOMe (0.1 eq)

  • Conditions : RT, 24 h

  • Product : Methyl 5-(aminomethyl)-2-(trifluoromethyl)nicotinate (Yield: 78%) .

Coupling Reactions at the Pyridine Ring

The electron-deficient pyridine ring participates in cross-coupling reactions due to the electron-withdrawing trifluoromethyl group (-CF3):

Suzuki-Miyaura Coupling

  • Reagents : Arylboronic acid (1.5 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2 eq), DME/H2O (4:1)

  • Conditions : 80°C, 12 h

  • Product : Ethyl 5-(aminomethyl)-2-(trifluoromethyl)-6-aryl-nicotinate (Yield: 65–80%) .

Reductive Amination

The aminomethyl group participates in reductive amination with ketones:

  • Reagents : Acetone (1.5 eq), NaBH3CN (2 eq), MeOH (0.1 M)

  • Conditions : RT, 24 h

  • Product : Ethyl 5-((isopropyl)amino)methyl-2-(trifluoromethyl)nicotinate (Yield: 68%) .

Cycloaddition Reactions

The aminomethyl group facilitates [3+2] cycloadditions with azides:

  • Reagents : Benzyl azide (1.2 eq), CuI (10 mol%), DIPEA (2 eq), DMF (0.2 M)

  • Conditions : 60°C, 8 h

  • Product : Ethyl 5-(1,2,3-triazol-1-yl)methyl-2-(trifluoromethyl)nicotinate (Yield: 75%) .

Table 2: Comparison of Functional Group Reactivity

Functional GroupReaction TypeReactivity Trend
Aminomethyl (-CH2NH2)Nucleophilic substitutionHigh (due to lone pair on N)
Ethyl ester (-COOEt)Hydrolysis/TransesterificationModerate (acid/base-sensitive)
Trifluoromethyl (-CF3)Electron-withdrawing effectStabilizes ring for coupling

Mechanistic Insights

  • The trifluoromethyl group enhances the electrophilicity of the pyridine ring, enabling efficient cross-coupling at position 6 .

  • The aminomethyl group acts as a directing group in metal-catalyzed reactions, favoring ortho-substitution .

Scientific Research Applications

Scientific Research Applications

Ethyl 5-(aminomethyl)-2-(trifluoromethyl)nicotinate has several notable applications in scientific research:

Pharmaceutical Development

The compound is being investigated for its potential as a drug candidate due to its interactions with nicotinic receptors. Preliminary studies suggest it may influence neurotransmission pathways related to cognition and memory.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines, particularly in inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in angiogenesis.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHCT-150.068
Reference Drug (Doxorubicin)HCT-15Varies
Reference Drug (Sorafenib)PC-3Varies

This compound also induces apoptosis in cancer cells, evidenced by increased levels of caspase-3 activity.

Neuroprotection

The compound is being explored for its neuroprotective effects, particularly in conditions like ischemia-reperfusion injury. Its ability to modulate pathways involved in oxidative stress could make it a candidate for treating neurodegenerative diseases.

Agrochemical Development

Due to its structural properties, this compound is also being studied for applications in agrochemicals, where it may enhance the efficacy of certain pesticides or herbicides.

Case Studies

  • Anticancer Studies : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer agent .
  • Neuroprotective Effects : Research exploring the neuroprotective properties of this compound showed promising results in models of oxidative stress, suggesting it may help protect neuronal cells from damage .

Mechanism of Action

The mechanism of action of Ethyl 5-(aminomethyl)-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 5-(aminomethyl)-2-(trifluoromethyl)nicotinate can be compared to other trifluoromethyl-containing compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the nicotinate moiety, which can impart unique chemical and biological properties.

Biological Activity

Ethyl 5-(aminomethyl)-2-(trifluoromethyl)nicotinate is a compound of significant interest in pharmacology due to its unique structural features and biological activities. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of nicotinic acid derivatives. Its structure includes:

  • Pyridine ring : A six-membered aromatic ring containing nitrogen.
  • Ethyl ester group : Enhances solubility and bioavailability.
  • Trifluoromethyl group : Imparts electron-withdrawing properties, increasing reactivity and potential interactions with biological targets.

The trifluoromethyl group is particularly notable for enhancing the compound's pharmacological properties, potentially allowing for interactions with nicotinic receptors involved in neurotransmission and cognitive functions.

Pharmacological Effects

Preliminary studies indicate that this compound interacts with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission. These interactions may lead to various effects, including modulation of cognition and memory pathways. The compound's ability to influence neurotransmission suggests potential applications in treating neurological disorders.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related trifluoromethylated heterocycles have demonstrated their effectiveness against various bacterial strains, indicating the potential of this compound in developing antimicrobial agents .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features of related compounds:

Compound NameCAS NumberKey Features
Ethyl 2-amino-5-(trifluoromethyl)nicotinate118704255Contains amino group; potential neuroactive properties
Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate445-71-6Cyano group introduces different reactivity
Ethyl 2-cyano-5-(trifluoromethyl)nicotinate1192263-82-3Similar trifluoromethyl substitution
Ethyl 5-bromo-2-(trifluoromethyl)nicotinate1196153-48-6Bromine substitution offers unique reactivity

This table highlights how the presence of specific functional groups influences the biological activity and reactivity of these compounds. This compound stands out due to its unique combination of an amino group and a trifluoromethyl group, which may facilitate unique interactions not present in other derivatives .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives based on the nicotinic acid scaffold. For instance, a study reported that certain derivatives exhibited significant inhibitory activity against HIV-1 reverse transcriptase, showcasing the potential of trifluoromethylated compounds in antiviral applications .

Moreover, structure–activity relationship (SAR) studies have revealed that small modifications in molecular structure can significantly impact biological activity. This emphasizes the importance of continued research into the mechanisms by which this compound exerts its effects, particularly concerning its interaction with nAChRs and other potential targets .

Q & A

Basic Questions

Q. What are the key considerations for synthesizing Ethyl 5-(aminomethyl)-2-(trifluoromethyl)nicotinate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling trifluoromethyl groups to a nicotinate core or introducing aminomethyl substituents via reductive amination. For example, analogous compounds (e.g., Ethyl 2-bromo-4-(trifluoromethyl)nicotinate) utilize halogenated intermediates for cross-coupling reactions . Optimization includes selecting catalysts (e.g., palladium for Suzuki couplings), controlling reaction temperatures (e.g., 60–80°C for esterification), and using anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 19^{19}F NMR confirm the presence of trifluoromethyl groups and aminomethyl protons. For example, the trifluoromethyl group shows a distinct singlet at ~110–120 ppm in 19^{19}F NMR .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 220–230 nm) assesses purity. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid to improve peak resolution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 278.07 for C10_{10}H11_{11}F3_3N2_2O2_2) .

Q. What safety precautions are necessary when handling this compound due to its trifluoromethyl and aminomethyl groups?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Trifluoromethyl groups may release corrosive HF under hydrolysis .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors or dust. Similar compounds (e.g., 4-Bromo-2-(trifluoromethyl)aniline) are linked to respiratory irritation .
  • Emergency Protocols : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in inert atmospheres at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers investigate the compound's potential bioactivity, and what assays are suitable?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen for interactions with kinases or proteases using fluorogenic substrates. For example, trifluoromethyl analogs have shown activity in kinase inhibition studies .
  • Cellular Uptake Studies : Label the compound with 18^{18}F or fluorescent tags (e.g., dansyl chloride) to track cellular localization via confocal microscopy .
  • In Vivo Toxicity Testing : Administer the compound to model organisms (e.g., zebrafish) to assess acute toxicity and metabolic stability .

Q. What strategies are effective in studying the compound's stability under various experimental conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and acidic/basic conditions (pH 2–12) to identify degradation products via LC-MS .
  • Kinetic Stability Analysis : Monitor decomposition rates in buffer solutions (e.g., PBS at 37°C) using HPLC. Trifluoromethyl groups generally enhance metabolic stability but may hydrolyze under prolonged basic conditions .

Q. How can computational modeling predict the reactivity or interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the aminomethyl group’s electron density can predict reactivity in Schiff base formation .
  • Molecular Docking : Simulate binding to target proteins (e.g., COX-2 or EGFR) using software like AutoDock Vina. Trifluoromethyl groups often enhance binding via hydrophobic interactions .
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) based on structural analogs .

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